molecular formula C15H13FN4O2 B4319943 2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

Cat. No.: B4319943
M. Wt: 300.29 g/mol
InChI Key: OUIFFTFHCOJGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an amino group, a fluorophenyl group, and two methoxy groups attached to a bicyclic hexene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the bicyclic structure. Solvents such as dichloromethane or ethanol are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for amino group substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(2-chloro-6-fluorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
  • 2-amino-6-(4-chloro-3-fluorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Uniqueness

The uniqueness of 2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, the presence of the fluorophenyl and methoxy groups may enhance its stability and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-6-(2-fluorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-21-15(22-2)14(8-18)11(9-5-3-4-6-10(9)16)13(14,7-17)12(19)20-15/h3-6,11H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIFFTFHCOJGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=CC=C3F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 2
2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 3
2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 4
2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 5
2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 6
2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

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